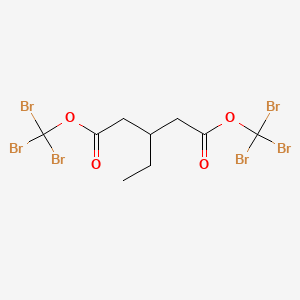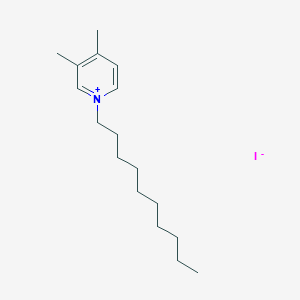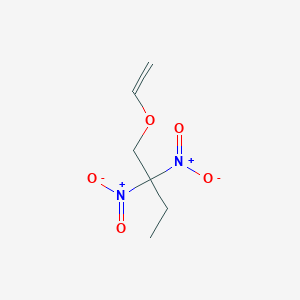
7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid, often involves cyclization reactions. One common method is the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . Another approach includes the use of palladium-catalyzed ring closure reactions .
Industrial Production Methods: Industrial production methods for benzofuran derivatives typically involve scalable cyclization reactions. For example, the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols has been reported to produce benzofurans efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Conversion to amines.
Substitution: Formation of substituted benzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit rapid sodium ion influx in myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes it effective in treating certain cardiac conditions.
Vergleich Mit ähnlichen Verbindungen
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
- 6-Hydroxy-2-methyl-1-benzofuran-3-carboxylic acid
Comparison: While these compounds share the benzofuran core structure, 7-Hydroxy-4-nitro-1-benzofuran-2-carboxylic acid is unique due to its nitro and carboxylic acid functional groups. These groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88220-89-7 |
|---|---|
Molekularformel |
C9H5NO6 |
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
7-hydroxy-4-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H5NO6/c11-6-2-1-5(10(14)15)4-3-7(9(12)13)16-8(4)6/h1-3,11H,(H,12,13) |
InChI-Schlüssel |
SUVPWSCFLSARJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(O2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![N,N-Dibutyl-6-[2-(pyridin-4-YL)ethenyl]naphthalen-2-amine](/img/structure/B14391851.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)



![3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}](/img/structure/B14391887.png)

![1-[2-(2-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14391899.png)

![3-[(Fluoromethoxy)methyl]benzoic acid](/img/structure/B14391915.png)

